2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic N-heterocyclic system known for its pharmacological versatility. At position 2, it bears a 4-ethylphenyl group, while position 5 is substituted with a methyl-linked 1,3-oxazole moiety. The oxazole ring is further functionalized with a 5-methyl group and a 4-(propan-2-yloxy)phenyl substituent. The propan-2-yloxy group may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-5-20-6-8-21(9-7-20)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)35-27(29-25)22-10-12-23(13-11-22)34-18(2)3/h6-16,18H,5,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRVRHROAKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally analogous derivatives, highlighting key differences in substituents, synthesis, and biological activity:
Key Structural and Functional Insights:
Core Heterocycle Differences: The target compound’s pyrazolo[1,5-a]pyrazin-4-one core differs from pyrazolo[1,5-a]pyrimidines () in having a pyrazine ring instead of pyrimidine. This may reduce solubility but enhance rigidity for target binding . Pyrazolo[1,5-a]quinoxalines () exhibit distinct TLR7 antagonism, highlighting how minor core changes drastically alter biological targets .
Substituent Impact :
- The propan-2-yloxy group in the target compound likely improves pharmacokinetics compared to methoxy or chloro groups in analogs () .
- 1,3,4-Oxadiazole () and 1,3-oxazole (target compound) substituents both serve as bioisosteres but may differ in metabolic stability .
Synthesis Strategies :
- The target compound’s synthesis likely follows a three-step protocol involving amide formation and pyrazine ring closure () .
- Functionalization at position 3 (e.g., hydroxymethyl in ) is feasible via electrophilic substitution () .
Mechanistic Divergence: While pyrazolo[1,5-a]pyrimidines () target kinases or cell cycle proteins, pyrazolo[1,5-a]quinoxalines () act on TLR7, underscoring the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
